3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a fluoro-substituted phenyl ring and a methyl group attached to the isoxazole ring
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
JSSFWHHNNLCLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)F |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation
The isoxazole core is generally synthesized via cyclization reactions involving β-diketones or β-ketoesters with hydroxylamine derivatives. For example, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate, which upon treatment with hydroxylamine sulfate yields ethyl-5-methylisoxazole-4-carboxylate intermediates. This method is well-documented in the preparation of related isoxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) and is adaptable for substituted aryl groups at the 3-position by using appropriate aryl precursors.
Conversion to Carboxylic Acid
The ester intermediates (e.g., ethyl esters of isoxazole-4-carboxylic acid) are hydrolyzed under basic conditions using sodium hydroxide in aqueous methanol or tetrahydrofuran at room temperature for extended periods (18–20 hours) to yield the corresponding carboxylic acid. Acidification with mineral acids such as hydrochloric acid to pH ~2 precipitates the acid, which is then extracted and purified.
Formation of Acid Chloride and Further Functionalization
For further derivatization or coupling reactions, the carboxylic acid is converted to the acid chloride using reagents like thionyl chloride or phosphorus pentachloride. This step is performed under controlled temperature conditions (0–50 °C) to avoid decomposition. The acid chloride intermediate can then be reacted with amines or other nucleophiles to form amides or related derivatives.
Reaction Conditions and Parameters
Research Findings and Optimization Notes
Base Selection: Strong bases such as NaOH, KOH, or Ca(OH)2 are preferred for hydrolysis and condensation steps; tertiary amines like triethylamine are used as bases in coupling reactions to neutralize acid by-products.
Solvent Choice: Chlorinated solvents (e.g., dichloromethane, chloroform) are favored for condensation and coupling due to their inertness and ability to dissolve organic intermediates.
Reaction Time and Temperature: Extended reaction times (2–48 hours) and moderate temperatures (10–150 °C) optimize yields and minimize side reactions.
By-product Minimization: Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves product purity in isoxazole ring formation.
Purification: Acidification followed by extraction and drying over magnesium sulfate effectively isolates the carboxylic acid with high purity.
Summary Table of Key Synthetic Steps for 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Formation of isoxazole ring | Ethylacetoacetate + triethylorthoformate + acetic anhydride | 75–150 °C, several hours | Ethyl ethoxymethyleneacetoacetate |
| 2 | Cyclization | Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate | −20 to 10 °C, few hours | Ethyl-5-methylisoxazole-4-carboxylate |
| 3 | Aryl substitution | Ethyl-5-methylisoxazole-4-carboxylate + 3-fluoro-4-methylphenyl reagent | Basic conditions, inert solvent, room temp to reflux | 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylate (ester) |
| 4 | Ester hydrolysis | Above ester | NaOH in water/methanol, room temp, 18–20 h | 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid |
| 5 | Acid chloride formation | Carboxylic acid | Thionyl chloride, 0–50 °C | Acid chloride intermediate |
| 6 | Amide coupling (optional) | Acid chloride + amine | Triethylamine, 0–50 °C | Amide derivatives (if required) |
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Biological Activity
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and agricultural chemistry. Its unique structure allows it to interact with biological systems in ways that are being explored for therapeutic applications, especially concerning anti-inflammatory and analgesic effects.
The compound's chemical structure includes a fluorinated aromatic ring and an isoxazole moiety, which contributes to its biological activity. The presence of the methyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Biological Activity Overview
The biological activity of 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can be categorized into several key areas:
-
Pharmaceutical Applications :
- Anti-inflammatory and Analgesic Effects : The compound is investigated as a potential intermediate in the synthesis of drugs aimed at reducing inflammation and pain. Its mechanism may involve inhibition of specific enzymes related to inflammatory pathways.
-
Enzyme Inhibition :
- Studies suggest that this compound may act as an inhibitor for certain enzymes, including phosphodiesterases (PDEs), which play crucial roles in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, enhancing vasodilation and potentially providing therapeutic benefits in cardiovascular diseases .
- Agricultural Applications :
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
-
Phosphodiesterase Inhibition :
- A study explored the effects of phosphodiesterase inhibitors, including derivatives similar to 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, showing enhanced cardiac protection through increased nitric oxide signaling pathways . This suggests a promising avenue for developing treatments for heart-related conditions.
-
Anti-cancer Properties :
- Preliminary research indicates that compounds with similar structures may enhance the efficacy of chemotherapeutic agents when used in combination therapies. The interaction between PDE inhibitors and standard cancer treatments has shown greater than additive effects on tumor cell viability, suggesting potential roles in cancer therapy .
Q & A
Basic: What are the key synthetic routes for 3-(3-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a substituted phenyl moiety to the isoxazole core. For example:
- Step 1: Formation of the isoxazole ring via cyclocondensation of β-keto esters or nitrile oxides with alkynes .
- Step 2: Introduction of the 3-fluoro-4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on halogenated precursors .
- Step 3: Hydrolysis of ester intermediates to the carboxylic acid using NaOH or LiOH under reflux .
Critical Factors:
- Temperature: Excessive heat during cyclocondensation may degrade intermediates, reducing yields .
- Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions require inert atmospheres to prevent deactivation .
- Purity: Starting materials with >95% purity (HPLC) minimize side reactions .
Basic: How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?
Answer:
- ¹H NMR: The fluorine atom at the 3-position causes splitting patterns (e.g., doublets or triplets) in aromatic protons, while the methyl group at the 4-phenyl position appears as a singlet (~δ 2.3 ppm) .
- ¹³C NMR: The isoxazole carbonyl carbon resonates at ~δ 165–170 ppm, distinct from ester or amide carbonyls .
- IR: A sharp peak at ~1720 cm⁻¹ confirms the carboxylic acid group, while isoxazole C=N stretching occurs at ~1600 cm⁻¹ .
Validation: Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced: How does the fluorine substituent affect the compound’s bioactivity in enzyme inhibition assays?
Answer:
Fluorine enhances electronegativity and membrane permeability, impacting target binding:
- Kinase Inhibition: Fluorine at the 3-position increases steric hindrance, reducing off-target interactions (e.g., in Leflunomide analogs targeting dihydroorotate dehydrogenase) .
- Metabolic Stability: Fluorine reduces oxidative metabolism in hepatic microsomes, as shown in comparative studies with non-fluorinated analogs .
Methodology:
- Docking Studies: Use software like AutoDock to model interactions with enzyme active sites.
- In Vitro Assays: Measure IC₅₀ values using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .
Advanced: What strategies resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?
Answer: Contradictions arise from polymorphic forms or hydration states:
- Crystallography: X-ray diffraction (e.g., monoclinic P2₁/c space group in related isoxazoles) identifies dominant polymorphs .
- Solubility Testing: Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification .
Case Study:
- Polar Solvents: Higher solubility in DMSO (≥50 mg/mL) correlates with amorphous forms .
- Nonpolar Solvents: Crystalline forms dominate in ethyl acetate, reducing solubility (<5 mg/mL) .
Advanced: How do storage conditions impact the compound’s stability in long-term studies?
Answer: Degradation pathways include hydrolysis (carboxylic acid → ester) and photolysis:
- Temperature: Store at –20°C in amber vials to prevent dimerization or decarboxylation .
- Humidity: Silica gel desiccants maintain <10% relative humidity, avoiding hydrate formation .
Validation:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor purity via UPLC-MS .
Basic: What chromatographic methods (HPLC, TLC) are optimal for purity analysis?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Retention time ~8.2 min .
- TLC: Silica gel 60 F₂₅₄ plates; eluent = ethyl acetate:hexane (3:7). Rf ≈ 0.45 under UV 254 nm .
Calibration: Reference standards (e.g., CAS 3919-74-2) ensure accuracy .
Advanced: What computational models predict the compound’s logP and pKa for pharmacokinetic profiling?
Answer:
- logP: Use Schrödinger’s QikProp (predicted logP = 2.1 ± 0.3) .
- pKa: The carboxylic acid group has a pKa ~3.5 (ACD/Labs Percepta), influencing ionization in physiological pH .
Experimental Validation: Compare with potentiometric titration in 0.15 M KCl .
Advanced: How does the methyl group at the 5-position influence metabolic pathways in vivo?
Answer:
- Cytochrome P450: Methyl groups slow oxidation, as shown in hepatic microsome assays (t₁/₂ increased by 40% vs. demethylated analogs) .
- Glucuronidation: The carboxylic acid enhances conjugation, detected via LC-MS/MS metabolite profiling .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves and goggles; avoid inhalation (use fume hoods) .
- Spill Management: Neutralize with sodium bicarbonate; collect residue in hazardous waste containers .
Advanced: How can X-ray crystallography validate the compound’s stereoelectronic effects on protein binding?
Answer:
- Data Collection: Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.8 Å) structures .
- Analysis: Fluorine’s electronegativity alters electron density maps near aromatic side chains (e.g., Tyr, Phe) in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
